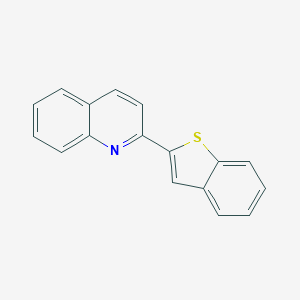

2-(1-Benzothiophen-2-yl)quinoline

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

85111-44-0 |

|---|---|

Molecular Formula |

C17H11NS |

Molecular Weight |

261.3 g/mol |

IUPAC Name |

2-(1-benzothiophen-2-yl)quinoline |

InChI |

InChI=1S/C17H11NS/c1-3-7-14-12(5-1)9-10-15(18-14)17-11-13-6-2-4-8-16(13)19-17/h1-11H |

InChI Key |

WIODVQPPNKPCJA-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C3=CC4=CC=CC=C4S3 |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C3=CC4=CC=CC=C4S3 |

Other CAS No. |

85111-44-0 |

Origin of Product |

United States |

Synthetic Methodologies for 2 1 Benzothiophen 2 Yl Quinoline and Its Structural Analogues

Established Strategies for Quinoline (B57606) Core Synthesis

The quinoline scaffold is a prominent feature in a vast array of pharmaceuticals and biologically active compounds. acs.org Consequently, numerous synthetic methods for its construction have been developed, ranging from classical name reactions to modern catalytic systems. iipseries.orgnih.gov

Classical Annulation Reactions

Several venerable reactions have remained mainstays in the synthesis of quinolines, each with its own set of advantages and substrate scope.

Friedländer Synthesis: This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. wikipedia.orgresearchgate.net The reaction can be catalyzed by either acids or bases. alfa-chemistry.com For instance, the reaction of 2-aminobenzaldehyde (B1207257) with a ketone is a classic example. jk-sci.comorganicreactions.org Two primary mechanisms are proposed: one beginning with an aldol (B89426) condensation and the other with the formation of a Schiff base, both ultimately leading to the quinoline product through cyclization and dehydration. wikipedia.org Variations of this synthesis have been developed to improve yields and expand substrate scope, including the use of microwave irradiation and solid acid catalysts like Nafion NR50. mdpi.com

Skraup Synthesis: The Skraup synthesis is a robust method for producing quinolines by heating an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.orgwordpress.com The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline. pharmaguideline.com Subsequent cyclization and oxidation yield the quinoline ring. organicreactions.org This method is particularly useful for synthesizing quinolines with substituents on the benzene (B151609) ring. pharmaguideline.com

Povarov Reaction: The Povarov reaction is a formal [4+2] cycloaddition between an aromatic imine (formed from an aniline and a benzaldehyde) and an electron-rich alkene, such as an enol ether, to produce tetrahydroquinolines, which can then be oxidized to quinolines. wikipedia.orgacs.org The reaction is typically catalyzed by a Lewis acid. wikipedia.org Recent advancements have expanded the scope of this reaction, for example, by using methyl ketones, arylamines, and styrenes in an iodine-mediated formal [3 + 2 + 1] cycloaddition. organic-chemistry.org

Pfitzinger Reaction: The Pfitzinger reaction provides a route to quinoline-4-carboxylic acids by reacting isatin (B1672199) or its derivatives with a carbonyl compound in the presence of a base. wikipedia.orgresearchgate.net The reaction involves the initial hydrolysis of isatin to an α-keto acid, which then condenses with the carbonyl compound, followed by cyclization and dehydration to form the quinoline ring. wikipedia.org This method is valuable for accessing quinolines with a carboxylic acid functionality at the 4-position, which can be a handle for further synthetic modifications. pharmaguideline.comresearchgate.net

| Reaction Name | Reactants | Key Features |

| Friedländer | 2-Aminoaryl aldehyde/ketone + α-methylene carbonyl compound | Acid or base-catalyzed condensation. wikipedia.orgalfa-chemistry.com |

| Skraup | Aniline + Glycerol + Sulfuric acid + Oxidizing agent | Forms quinoline via acrolein intermediate. wikipedia.orgpharmaguideline.com |

| Povarov | Aromatic imine + Electron-rich alkene | Lewis acid-catalyzed [4+2] cycloaddition. wikipedia.org |

| Pfitzinger | Isatin + Carbonyl compound + Base | Yields quinoline-4-carboxylic acids. wikipedia.orgresearchgate.net |

Modern Catalytic Approaches for Quinoline Formation

In recent years, the development of catalytic methods has provided more efficient and environmentally benign routes to quinolines. These approaches often involve transition metal catalysts that can facilitate C-H activation and annulation reactions. For example, cobalt(III)-catalyzed cyclization of acetophenone (B1666503) and aniline has been shown to produce a variety of quinoline skeletons with high yields and broad functional group tolerance. mdpi.com Similarly, copper-catalyzed methods, such as the annulation of enaminones with anthranils, have been developed for the synthesis of 3-substituted quinolines. mdpi.com Nanocatalysts are also emerging as a green alternative for quinoline synthesis, offering advantages such as high efficiency, reusability, and mild reaction conditions. acs.orgnih.gov

Synthesis of Benzothiophene (B83047) Moieties and Functionalized Derivatives

The benzothiophene core is another important heterocyclic motif found in numerous pharmaceuticals and materials. slideshare.netmalayajournal.org A variety of synthetic strategies have been developed for its construction.

One common approach involves the reaction of a substituted thiophenol with an alkyne. For example, iodine-catalyzed cascade reactions of thiophenols with alkynes under metal- and solvent-free conditions can produce benzothiophene derivatives in good yields. organic-chemistry.org Palladium-catalyzed coupling reactions have also been employed, such as the Sonogashira-type cross-coupling of 2-iodothiophenol (B3069315) with phenylacetylene (B144264) to yield 2-substituted benzothiophenes. rsc.org

Another strategy involves the cyclization of pre-functionalized aromatic precursors. For instance, novel approaches to benzothiophene derivatives have been developed based on the heterocyclization of 1-(2-mercaptophenyl)-2-yn-1-ols, which can be readily prepared from the alkynylation of 2-mercaptobenzaldehydes or 1-(2-mercaptophenyl) ketones. acs.org Rhodium-catalyzed three-component coupling reactions of arylboronic acids, alkynes, and elemental sulfur also provide a route to benzothiophene derivatives. researchgate.net

| Synthetic Approach | Reactants | Catalyst/Conditions |

| Thiophenol-Alkyne Annulation | Substituted thiophenol + Alkyne | Iodine-catalyzed, metal-free. organic-chemistry.org |

| Palladium-Catalyzed Coupling | 2-Iodothiophenol + Phenylacetylene | Pd(II) catalyst. rsc.org |

| Heterocyclization | 1-(2-Mercaptophenyl)-2-yn-1-ol | PdI2/KI or radical initiation. acs.org |

| Three-Component Coupling | Arylboronic acid + Alkyne + Elemental sulfur | Rhodium catalyst. researchgate.net |

Targeted Synthesis of 2-(1-Benzothiophen-2-yl)quinoline and Analogues

The synthesis of the target molecule, this compound, can be envisioned through two primary strategies: the coupling of pre-formed benzothiophene and quinoline fragments or the construction of one heterocycle onto the other via an intramolecular cyclization event.

Strategies for Coupling Benzothiophene and Quinoline Fragments

A convergent approach involves the synthesis of a functionalized benzothiophene and a functionalized quinoline, followed by a cross-coupling reaction. For instance, a 2-halobenzothiophene could be coupled with a 2-metalloquinoline (e.g., organoboron or organotin derivative) using a palladium-catalyzed cross-coupling reaction such as the Suzuki or Stille coupling. Conversely, a 2-metallobenzothiophene could be coupled with a 2-haloquinoline. The choice of coupling partners would depend on the availability of the starting materials and the desired functional group tolerance.

Intramolecular Cyclization Protocols

An alternative strategy involves the construction of a precursor molecule containing both the benzothiophene and the necessary components for quinoline ring formation, which then undergoes an intramolecular cyclization. For example, a 2-aminoaryl ketone functionalized with a benzothienyl group at the appropriate position could undergo a Friedländer-type condensation with a suitable carbonyl compound to form the quinoline ring.

Another approach could involve the electrophilic cyclization of an appropriately substituted N-(2-alkynyl)aniline. nih.gov A precursor could be designed where the alkyne is attached to a benzothiophene moiety. Treatment of this precursor with an electrophile such as iodine monochloride (ICl) could then induce a 6-endo-dig cyclization to form the quinoline ring directly fused to the benzothiophene. Similarly, an iodine-mediated desulfurative cyclization could be a potential route, where an intermediate containing a thiazine (B8601807) ring undergoes cyclization and sulfur extrusion to form the quinoline. nih.gov

Palladium-Catalyzed Carbon-Carbon Bond Formation (e.g., Sonogashira Coupling for Ethynyl Derivatives)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The Sonogashira coupling, which joins a terminal alkyne with an aryl or vinyl halide, is particularly valuable for synthesizing ethynyl-substituted heterocycles that can serve as versatile precursors to more complex molecules like this compound. researchgate.net This reaction typically employs a palladium catalyst, often in conjunction with a copper(I) co-catalyst, and a base. researchgate.netchemicalpapers.com

The general mechanism involves the formation of a palladium(0) species, which undergoes oxidative addition with the aryl halide. Concurrently, the copper(I) acetylide is formed, which then transfers the alkyne group to the palladium center via transmetalation. Reductive elimination yields the final cross-coupled product and regenerates the palladium(0) catalyst. scispace.com This methodology has been successfully applied to the synthesis of various alkynylquinolines and alkynylbenzothiophenes. scispace.comresearchgate.net

For instance, 2-chloroquinolines can be coupled with terminal acetylenes in a domino Sonogashira reaction to produce complex dimeric quinolinium salts. mdpi.com Similarly, 2-iodothiophenol can react with phenylacetylene in a one-pot process that involves an initial Sonogashira coupling followed by an intramolecular cyclization to yield 2-phenylbenzo[b]thiophene. scispace.com The synthesis of a novel terminal alkyne, 3-ethynyl-2-(thiophen-2-yl)benzo[b]thiophene, and its subsequent use in Sonogashira reactions with various iodoaryl compounds highlights the utility of this method in creating extended π-conjugated systems. researchgate.netchemicalpapers.com

The table below summarizes representative Sonogashira coupling reactions for the synthesis of quinoline and benzothiophene derivatives.

| Aryl Halide | Alkyne | Catalyst System | Conditions | Product | Yield (%) |

|---|---|---|---|---|---|

| 2-Iodothiophenol | Phenylacetylene | Pd(OAc)₂ / PPh₃ | DMF, 100°C, 24h | 2-Phenylbenzo[b]thiophene | 87 |

| 6,7-Dibromoquinoline-5,8-dione | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | THF/Et₃N, rt | 6,7-Bis(phenylethynyl)quinoline-5,8-dione | 85 |

| 2-Chloro-3-(chloromethyl)quinoline | Phenylacetylene | PdCl₂ / CuI | CH₃CN, 80°C | Dimerized Quinolinium Salt | Good to High |

| 3-Iodo-2-[5-(4-methoxyphenyl)thiophen-2-yl]-1-benzothiophene | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ / CuI | THF/Et₃N, rt | 3-((Trimethylsilyl)ethynyl)-Substituted Benzothiophene | 92 |

Electrochemically Assisted Synthetic Routes

Electrochemical synthesis has emerged as a powerful and sustainable alternative to traditional chemical methods, often avoiding the need for harsh reagents by using electrons as a "traceless" reagent. rsc.org While direct electrochemical synthesis of this compound is not widely documented, electrochemical methods have been developed for the synthesis of both quinoline and benzothiophene cores separately.

A notable example is the electrochemically assisted Friedländer reaction for quinoline synthesis. This approach uses an electric current to reduce nitro compounds in situ, which then condense with active methylene (B1212753) compounds to form the quinoline ring. rsc.orgrsc.org This reagent-free method operates under mild conditions and achieves high conversion rates with excellent atom economy. rsc.org The process typically involves a constant-current electrolysis setup with electrodes like nickel foam (cathode) and graphite (B72142) (anode). rsc.org

For benzothiophene synthesis, electrochemical methods have been developed for intramolecular cyclization and annulation reactions. acs.orgresearchgate.netrsc.org For example, a green and practical method for synthesizing C-3 halogenated benzothiophenes from 2-alkynylthioanisoles and potassium halides has been developed using a flow electrochemistry module under transition-metal- and oxidant-free conditions. acs.org Another approach involves the paired electrolysis of benzenediazonium (B1195382) salts with alkynes, where cathodic reduction generates an aryl radical that initiates a cyclization cascade to form 2-arylbenzothiophenes in high yield. xmu.edu.cnxmu.edu.cn These examples demonstrate the potential of electrochemistry to construct the individual heterocyclic components of the target scaffold.

Photochemical Synthesis Routes (e.g., Photodehydrohalogenation)

Photochemical reactions utilize light energy to drive chemical transformations, often enabling unique reaction pathways that are inaccessible under thermal conditions. The synthesis of quinoline derivatives can be achieved through various photochemical strategies, including photocyclization reactions. nih.gov

One established method is the oxidative photocyclization of stilbazole-type precursors. For instance, trans-2-stilbazole derivatives can be converted to benzo[f]quinolines upon irradiation with a mercury-vapor lamp. medwinpublisher.org The proposed mechanism involves a rapid light-induced trans-cis isomerization, followed by a 6π-electrocyclization to form a dihydro-benzo[f]quinoline intermediate, which then undergoes oxidative dehydrogenation to yield the final aromatic product. medwinpublisher.org

More recent advances include visible-light-mediated processes. The condensation of 2-vinylanilines with conjugated aldehydes can lead to the formation of imine intermediates which, upon absorption of visible light, can cyclize to form substituted tetrahydroquinolines or, in the presence of an iridium photocatalyst, fully aromatized quinolines. nih.govresearchgate.net Another strategy involves the electrocyclization of 3-(naphthylamino)-2-alkene imines, triggered by ultraviolet light, which leads to the regioselective synthesis of substituted benzo[h]quinolines in good to high yields. nih.gov These methods highlight the power of photochemistry to construct the quinoline core under mild, atom-economical conditions. nih.gov

Control of Regioselectivity and Stereoselectivity in Benzothiophene-Quinoline Synthesis

Achieving control over regioselectivity (the site of bond formation) and stereoselectivity (the spatial orientation of bonds) is a central challenge in the synthesis of complex molecules. In the context of benzothiophene-quinoline synthesis, this control dictates the final substitution pattern and three-dimensional structure of the molecule.

Regioselectivity is often governed by the inherent electronic properties of the substrates and the mechanism of the reaction. For example, in the synthesis of 2,3,4-trisubstituted benzo[h]quinolines, the ring closure is reported to occur exclusively in one direction due to the steric bulk and high electron density of the naphthalene (B1677914) ring system. nih.gov Palladium-catalyzed C-H functionalization offers another avenue for regiocontrol. While functionalization of benzothiophene at the C2 position is common, achieving selectivity for the C3 position is more challenging. A novel, metal-free approach utilizes readily accessible benzothiophene S-oxides, which undergo an interrupted Pummerer reaction to deliver aryl and alkyl groups with complete regioselectivity to the C3 position. nih.gov

In palladium-catalyzed oxidative cyclization reactions for quinoline synthesis, the regioselectivity of the annulation can be directed by the starting materials. For instance, the reaction of aryl allyl alcohols with anilines under palladium catalysis provides a route to substituted quinolines, where the substitution pattern is determined by the precursors. rsc.org

Stereoselectivity is particularly relevant when creating chiral centers, such as in the synthesis of tetrahydroquinoline derivatives. The visible light-mediated cyclization of 2-vinylanilines and conjugated aldehydes can selectively yield substituted tetrahydroquinolines with typically high diastereoselectivity (dr), demonstrating control over the relative stereochemistry of the newly formed chiral centers. nih.gov

Green Chemistry and Sustainable Protocols in Heterocycle Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. These principles are increasingly being applied to the synthesis of heterocyclic compounds like quinolines.

Traditional methods for quinoline synthesis, such as the Skraup or Friedländer reactions, often require harsh conditions, hazardous reagents (e.g., concentrated acids), and high temperatures, leading to significant waste. rsc.org Modern research focuses on developing more sustainable alternatives.

Key green chemistry strategies in heterocycle synthesis include:

Use of Greener Solvents: Replacing toxic organic solvents with environmentally benign alternatives like water or ethanol. organic-chemistry.org

Alternative Energy Sources: Employing microwave irradiation or ultrasound assistance to accelerate reactions, often leading to shorter reaction times, higher yields, and reduced energy consumption.

Catalysis: Using non-toxic, reusable catalysts to improve efficiency and reduce waste. This includes the use of solid acid catalysts or metal-free catalysts.

Multicomponent Reactions (MCRs): Designing one-pot reactions where multiple starting materials are combined to form a complex product in a single step, which improves atom economy and reduces purification steps. organic-chemistry.org

The table below contrasts traditional and green approaches for quinoline synthesis.

| Green Strategy | Example Protocol | Advantages |

|---|---|---|

| Microwave-Assisted Synthesis | Friedländer synthesis of trisubstituted quinolines using nano-carbon aerogels as a catalyst. | Reduced reaction time (4 hours), moderate yields (60-65%). |

| Ultrasound Assistance | One-pot, three-component synthesis of 2-substituted quinolines using SnCl₂·2H₂O as a catalyst. | Use of water as a solvent, mild conditions (60°C). |

| Green Solvents | p-TSA catalyzed one-pot synthesis of pyrimido[4,5-b]quinolones. | Reaction performed in water, high yields (60-94%). |

| Catalyst-Free / Benign Catalysts | One-pot synthesis of quinoline analogs using catalysts like p-toluenesulfonic acid (p-TSA) or para-sulfonic acid calix researchgate.netarene. | Minimizes waste and use of toxic heavy metals. organic-chemistry.org |

These sustainable protocols not only reduce environmental harm but also often provide more efficient and cost-effective pathways to valuable heterocyclic compounds. organic-chemistry.org

Advanced Spectroscopic Characterization Methodologies and Mechanistic Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural determination of 2-(1-benzothiophen-2-yl)quinoline, offering precise insights into the chemical environment of each proton and carbon atom.

¹H and ¹³C NMR Chemical Shift Assignment and Conformational Analysis

The ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) reveals characteristic signals for the aromatic protons of both the quinoline (B57606) and benzothiophene (B83047) moieties. Although specific assignments for the combined molecule are not detailed in the provided results, analysis of related structures provides expected regions for these resonances. For instance, quinoline protons typically appear in the range of δ 7.0-9.0 ppm. beilstein-journals.orgrsc.org The protons of the benzothiophene ring are also expected in the aromatic region.

Similarly, the ¹³C NMR spectrum provides detailed information about the carbon framework. The carbon atoms of the quinoline and benzothiophene rings exhibit distinct chemical shifts, which are influenced by their electronic environment and proximity to the nitrogen and sulfur heteroatoms. beilstein-journals.orgrsc.org Theoretical calculations and comparison with similar heterocyclic systems are often employed to assign these resonances definitively. tsijournals.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for Related Heterocyclic Systems

| Nucleus | Heterocycle | Chemical Shift Range (ppm) |

| ¹H | Quinoline | 7.0 - 9.0 |

| ¹³C | Quinoline | 118 - 158 |

| ¹H | Benzothiophene | 7.0 - 8.0 |

| ¹³C | Benzothiophene | 120 - 145 |

| Note: These are general ranges and specific shifts for this compound may vary. |

Two-Dimensional NMR Techniques for Connectivity Mapping

To unambiguously assign the proton and carbon signals and to map the connectivity within the this compound molecule, two-dimensional (2D) NMR techniques are indispensable. Techniques such as Correlation Spectroscopy (COSY) are used to establish proton-proton couplings, revealing adjacent protons within the quinoline and benzothiophene rings. Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are employed to correlate protons with their directly attached carbons and with carbons that are two or three bonds away, respectively. This network of correlations provides a complete and unambiguous assignment of the entire molecular structure.

Mass Spectrometry (MS) for Accurate Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) is a critical tool for determining the precise molecular weight and investigating the fragmentation patterns of this compound. High-resolution mass spectrometry (HRMS) can verify the elemental composition of the molecule with high accuracy. vulcanchem.com

Upon electron ionization (EI), the molecule is expected to produce a prominent molecular ion peak (M⁺). The fragmentation pattern would likely involve the characteristic losses of small molecules or radicals from both the quinoline and benzothiophene rings. For instance, benzo[b]thiophenes are known to fragment through the loss of C₂H₂ and CS units. researchgate.net The quinoline moiety can also undergo characteristic fragmentation. Analysis of these fragment ions provides valuable structural information, corroborating the data obtained from NMR spectroscopy. researchgate.net

Table 2: Expected High-Resolution Mass Spectrometry Data

| Ion | Formula | Calculated m/z |

| [M+H]⁺ | C₁₇H₁₂NS⁺ | 262.0685 |

| Note: The calculated m/z is for the protonated molecule and may vary depending on the ionization method. |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the functional groups and vibrational modes present in this compound.

IR spectroscopy is particularly sensitive to polar functional groups and provides characteristic absorption bands. Key expected vibrations include C-H stretching and bending frequencies for the aromatic rings, as well as C=C and C=N stretching vibrations within the heterocyclic systems. scielo.org.zanih.gov The region between 1600-1450 cm⁻¹ is typically associated with aromatic C=C stretching vibrations. mdpi.com

Raman spectroscopy, which relies on inelastic scattering of light, is complementary to IR spectroscopy and is particularly useful for identifying non-polar bonds and symmetric vibrations. nih.gov The combination of IR and Raman spectra offers a more complete picture of the vibrational landscape of the molecule. elsevier.comelsevier.com For instance, certain vibrations may be active in only one of the two techniques due to selection rules based on molecular symmetry. nih.gov

Table 3: General Infrared Absorption Regions for Aromatic and Heteroaromatic Compounds

| Wavenumber Range (cm⁻¹) | Vibrational Mode |

| 3100 - 3000 | Aromatic C-H Stretching |

| 1600 - 1450 | Aromatic C=C Stretching |

| 900 - 700 | Aromatic C-H Out-of-Plane Bending |

| Source: mdpi.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Maxima

Ultraviolet-visible (UV-Vis) spectroscopy probes the electronic transitions within the this compound molecule. The extended π-conjugated system, formed by the fusion of the quinoline and benzothiophene rings, is expected to give rise to characteristic absorption bands in the UV-Vis region. nih.gov

The spectrum will likely exhibit multiple absorption maxima (λ_max), corresponding to π → π* and n → π* transitions. The position and intensity of these bands are influenced by the solvent polarity and the specific electronic structure of the molecule. A bathochromic (red) shift in the absorption maxima compared to the individual quinoline and benzothiophene chromophores would be indicative of the extended conjugation in the combined molecule. nih.govresearchgate.netresearchgate.net

Table 4: Expected UV-Vis Absorption Maxima

| Transition | Expected Wavelength Range (nm) |

| π → π | 250 - 400 |

| n → π | > 350 |

| Note: These are general ranges and the exact λ_max values will depend on the solvent and specific molecular structure. |

Single Crystal X-ray Diffraction for Solid-State Molecular and Supramolecular Structure Determination

The analysis of the crystal structure reveals important details about the planarity of the molecule and the dihedral angle between the quinoline and benzothiophene ring systems. Furthermore, it elucidates the nature of intermolecular interactions, such as π-π stacking and C-H···π interactions, which govern the packing of molecules in the crystal. researchgate.net These interactions play a crucial role in determining the physical properties of the solid material.

Table 5: Illustrative Crystallographic Data for a Related Quinoline Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| β (°) | Value |

| Z | 4 |

| Source: chemmethod.com (Data for a different quinoline derivative is presented for illustrative purposes as specific data for the title compound was not found). |

Computational and Theoretical Investigations of 2 1 Benzothiophen 2 Yl Quinoline

Density Functional Theory (DFT) Studies for Ground State Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to determine the electronic structure and optimized geometry of molecules. nih.gov By calculating the electron density, DFT methods can accurately predict molecular properties, offering a balance between computational cost and accuracy. For 2-(1-Benzothiophen-2-yl)quinoline, DFT calculations are essential for establishing the most stable three-dimensional structure and for analyzing its intrinsic electronic characteristics. These calculations are typically performed using specific functionals and basis sets, such as B3LYP/6-31G(d,p), to achieve reliable results. nih.govrsc.org

DFT-based geometry optimization is employed to explore the potential energy surface and identify the most stable conformer. This process involves calculating the total electronic energy for various dihedral angles to locate the global minimum, which corresponds to the molecule's preferred ground-state geometry. Computational studies on similar bi-heterocyclic aromatic systems often reveal that a near-planar conformation is the most stable, as it maximizes the overlap between the π-orbitals of the two ring systems, leading to enhanced electronic delocalization and stability. The optimization process confirms that the calculated structure represents a true energy minimum on the potential energy surface. nih.gov

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and optical properties. nih.gov

For this compound, the HOMO is expected to be primarily localized on the electron-rich benzothiophene (B83047) moiety, while the LUMO is anticipated to be distributed across the electron-accepting quinoline (B57606) ring. A smaller HOMO-LUMO gap suggests higher chemical reactivity, lower kinetic stability, and easier electronic excitation, as it facilitates intramolecular charge transfer (ICT) from the donor (benzothiophene) to the acceptor (quinoline) portion of the molecule. semanticscholar.org

From the energies of the HOMO and LUMO, several global reactivity indices can be calculated to quantify the molecule's reactivity:

Chemical Potential (μ): Measures the escaping tendency of electrons from a stable system.

Chemical Hardness (η): Represents the resistance to change in electron distribution. semanticscholar.org Molecules with a large energy gap are considered "hard," while those with a small gap are "soft." nih.gov

Electronegativity (χ): Describes the power of a molecule to attract electrons. rsc.org

Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between a donor and an acceptor. rsc.org

Chemical Softness (S): The reciprocal of chemical hardness, indicating a higher propensity for chemical reactions. rsc.org

| Parameter | Definition | Formula |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | - |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | - |

| Energy Gap (ΔE) | Energy difference between LUMO and HOMO | ELUMO - EHOMO |

| Electronegativity (χ) | Power to attract electrons | -(ELUMO + EHOMO)/2 |

| Chemical Potential (μ) | Electron escaping tendency | (ELUMO + EHOMO)/2 |

| Chemical Hardness (η) | Resistance to charge transfer | (ELUMO - EHOMO)/2 |

| Chemical Softness (S) | Reciprocal of hardness | 1/(2η) |

| Electrophilicity Index (ω) | Electrophilic power of the molecule | μ2/(2η) |

The Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.net The MEP map illustrates regions of varying electron density on the van der Waals surface of the molecule.

In the MEP map of this compound, different colors represent different electrostatic potential values:

Red/Yellow: Regions of negative potential, indicating electron-rich areas. These sites are susceptible to electrophilic attack. For this molecule, the most negative region is expected around the nitrogen atom of the quinoline ring due to its lone pair of electrons.

Blue: Regions of positive potential, indicating electron-deficient areas. These sites are prone to nucleophilic attack. The hydrogen atoms of the aromatic rings typically exhibit positive potential.

Green: Regions of neutral or near-zero potential.

The MEP map provides a clear, qualitative picture of the molecule's polarity and charge-related properties, complementing the quantitative data from FMO analysis.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating the electronic excited states of molecules. researchgate.net TD-DFT calculations can predict various photophysical properties, including absorption and emission spectra, and provide insights into the nature of electronic transitions and the subsequent de-excitation pathways. researchgate.net

TD-DFT is widely used to simulate UV-visible absorption and fluorescence/phosphorescence emission spectra. rsc.org The calculations yield the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax), and the oscillator strengths (f), which are proportional to the intensity of the absorption bands. rsc.org

For this compound, the primary electronic transitions responsible for absorption in the near-UV and visible regions are expected to be of π → π* character, arising from the promotion of an electron from a bonding π-orbital (like the HOMO) to an anti-bonding π*-orbital (like the LUMO). These transitions may also exhibit significant intramolecular charge-transfer (ICT) character, given the donor-acceptor nature of the benzothiophene and quinoline moieties. semanticscholar.org

To model emission spectra, the geometry of the molecule is first optimized in its lowest excited state (S₁). The energy difference between this relaxed excited-state geometry and the ground state corresponds to the emission energy. The difference between the absorption and emission maxima is known as the Stokes shift, a phenomenon that is also well-reproduced by TD-DFT calculations. rsc.org

| Transition | Calculated Absorption λmax (nm) | Oscillator Strength (f) | Calculated Emission λem (nm) | Primary Orbital Contribution | Transition Character |

|---|---|---|---|---|---|

| S0 → S1 | ~350-400 | > 0.1 | ~420-480 | HOMO → LUMO | π → π* / ICT |

| S0 → S2 | ~300-340 | > 0.1 | - | HOMO-1 → LUMO | π → π |

| S0 → S3 | ~280-300 | > 0.1 | - | HOMO → LUMO+1 | π → π |

Beyond predicting spectra, TD-DFT helps to characterize the nature of the electronic transitions by analyzing the molecular orbitals involved. The transitions in π-conjugated systems like this compound are typically dominated by π → π* and, in some cases, n → π* transitions, although the latter are often lower in intensity.

The excited-state dynamics describe the fate of the molecule after it absorbs a photon. Following excitation to a higher singlet state (Sₙ), a molecule typically undergoes rapid, non-radiative relaxation to the lowest excited singlet state (S₁), a process known as internal conversion. From the S₁ state, the molecule can return to the ground state (S₀) via two main pathways:

Fluorescence: A radiative process where a photon is emitted.

Intersystem Crossing (ISC): A non-radiative transition to an excited triplet state (T₁). From the T₁ state, the molecule can then return to the ground state via phosphorescence (radiative) or non-radiative decay.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Currently, there is a lack of specific Molecular Dynamics (MD) simulation studies focused exclusively on this compound in the available scientific literature. However, the application of MD simulations to analogous quinoline-based compounds highlights the potential of this method for understanding the dynamic behavior and intermolecular interactions of this molecule.

A typical MD simulation protocol for a molecule like this compound would involve:

System Setup: Placing the molecule in a simulation box with a chosen solvent, typically water, to mimic physiological conditions.

Force Field Application: Assigning a force field to the system, which defines the potential energy of the particles and governs their interactions.

Equilibration: Running a series of simulations to allow the system to reach a stable temperature and pressure.

Production Run: Executing a long simulation to collect data on the molecule's trajectory, from which various properties can be analyzed.

By applying such a methodology to this compound, researchers could predict its conformational preferences, its flexibility, and how it might interact with other molecules or biological receptors. This information is invaluable for drug design and materials science applications.

Computational Elucidation of Reaction Mechanisms

Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the intricate details of these reaction mechanisms. DFT calculations can be used to:

Determine the geometries of reactants, transition states, and products.

Calculate the activation energies and reaction energies for each step of the reaction.

Investigate the influence of catalysts, solvents, and substituents on the reaction pathway.

For the synthesis of this compound, a plausible synthetic route would be the reaction of an appropriately substituted 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing a benzothiophene moiety and an adjacent carbonyl group. DFT studies could model this reaction to identify the rate-determining step, predict the regioselectivity, and optimize the reaction conditions for higher yields.

General insights from computational studies on the synthesis of various quinoline derivatives suggest that the reaction mechanisms can be complex, often involving multiple steps with several possible intermediates and transition states. rsc.orgresearchgate.netnih.govnih.gov A theoretical investigation into the formation of this compound would provide a deeper understanding of its synthesis and could guide the development of more efficient synthetic strategies.

Theoretical Analysis of Polymorphism and Crystal Packing Phenomena

The solid-state structure of organic molecules is of paramount importance as it dictates many of their physical and chemical properties. A recent study on a close derivative, Ethyl-2-(1-benzothiophene-2-yl)quinoline-4-carboxylate (BZQ), provides significant insight into the potential polymorphism and crystal packing of this compound. researchgate.netchemrxiv.orgresearchgate.net

This research revealed that BZQ exists as two distinct polymorphs, referred to as BZB (blocks) and BZN (needles), which exhibit different molecular arrangements and, consequently, distinct physical properties. researchgate.netchemrxiv.orgresearchgate.net

Polymorphs of Ethyl-2-(1-benzothiophene-2-yl)quinoline-4-carboxylate (BZQ)

| Property | BZB (Blocks) | BZN (Needles) |

| Crystal Habit | Blocks | Needles |

| Molecular Arrangement | Slip-stacked column-like structure | Zig-zag crystal packing with limited π–overlap |

| π-Stacking | Extended π-stacking along the direction | Limited stacking characteristics |

| Electrical Properties | Semiconductor behavior | Insulator |

| Photoluminescence | Blue-emissive | Blue-emissive (twice the quantum yield of BZB) |

| Nanomechanical Properties | Considerably softer | Harder than BZB |

The BZB polymorph is characterized by a slip-stacked columnar structure, which facilitates extended π-stacking. This arrangement is responsible for its semiconductor behavior. In contrast, the BZN polymorph adopts a zig-zag packing with limited π-π overlap, leading to insulating properties. researchgate.netchemrxiv.orgresearchgate.net These findings underscore the critical role of crystal packing in determining the electronic properties of these materials.

Furthermore, the two polymorphs display different photophysical and mechanical properties. The BZN form exhibits a quantum yield for photoluminescence that is twice that of the BZB form. researchgate.netchemrxiv.orgresearchgate.net From a mechanical standpoint, the BZB crystals are significantly softer than the BZN crystals, a difference attributed to the distinct molecular arrangements that dictate how strain is relieved upon nanoindentation. researchgate.netchemrxiv.orgresearchgate.net

This detailed analysis of the dimorphs of a closely related derivative strongly suggests that this compound is also likely to exhibit polymorphism. Theoretical analysis, including crystal structure prediction and analysis of intermolecular interactions, would be a valuable tool to explore the potential polymorphic landscape of this compound and to understand the structure-property relationships in this class of compounds.

Photophysical Behavior and Luminescence Studies of 2 1 Benzothiophen 2 Yl Quinoline

Absorption and Emission Spectra Analysis and Spectral Shifts

The electronic absorption and emission spectra of 2-(1-benzothiophen-2-yl)quinoline derivatives are dictated by π–π* and n–π* electronic transitions within the conjugated aromatic system. In solution, these compounds typically exhibit distinct absorption bands in the ultraviolet region.

For instance, Ethyl-2-(1-benzothiophene-2-yl)quinoline-4-carboxylate (BZQ) dissolved in a dichloromethane (B109758) (DCM) solution at room temperature (298 K) displays characteristic absorption and photoluminescence spectra. researchgate.net The absorption spectrum is a result of the delocalized π-electron system spanning the quinoline (B57606) and benzothiophene (B83047) rings. Upon excitation, the molecule emits light, typically in the blue region of the visible spectrum. researchgate.netchemrxiv.org

In the solid state, the spectral properties can be significantly influenced by the molecular packing and intermolecular interactions, a phenomenon clearly demonstrated by the dimorphs of BZQ. researchgate.net Both the block-like (BZB) and needle-like (BZN) polymorphs are blue-emissive under UV light (365 nm). researchgate.net However, their solid-state absorption and emission spectra show dissimilarities, reflecting the differences in their crystal structures. researchgate.net The extended π-stacking in the BZB form versus the limited π-overlap in the BZN form leads to variations in the energy of the excited states and, consequently, shifts in their emission maxima. researchgate.netresearchgate.net

Table 1: Spectral Properties of Ethyl-2-(1-benzothiophene-2-yl)quinoline-4-carboxylate (BZQ)

| Form | Medium | Absorption Maxima (λ_abs) | Emission Maxima (λ_em) | Emission Color |

|---|---|---|---|---|

| BZQ | Dichloromethane (DCM) Solution | Not specified | Not specified | Blue |

| BZB Polymorph | Solid State | Not specified | Not specified | Blue |

Determination of Photoluminescence Quantum Yield (PLQY)

The photoluminescence quantum yield (PLQY or Φ) is a critical parameter that quantifies the efficiency of the emission process. It is defined as the ratio of photons emitted to the photons absorbed. For derivatives of this compound, the PLQY is highly sensitive to the molecular environment and structure.

Studies on the BZQ dimorphs have revealed a striking difference in their emission efficiencies. The BZN polymorph, which features a zig-zag crystal packing with limited π-overlap, exhibits a quantum yield that is twice as high as that of the BZB polymorph. researchgate.netchemrxiv.org The BZB form has a slip-stacked column-like structure with more significant π–π interactions, which can often lead to quenching effects that reduce luminescence efficiency. researchgate.net This finding highlights the crucial role of crystal engineering in optimizing the light-emitting properties of organic materials.

Investigation of Excited-State Lifetimes and Radiative/Non-Radiative Decay Pathways

The excited-state lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. This decay can occur through radiative pathways (fluorescence, phosphorescence) or non-radiative pathways (internal conversion, intersystem crossing, vibrational relaxation). The balance between these decay rates determines the PLQY.

For BZQ, fluorescence decay profiles have been measured for both the solution and the solid-state polymorphs. researchgate.net The decay kinetics provide information on the lifetimes of the excited singlet state (S₁). The radiative decay rate (kᵣ) and the non-radiative decay rate (kₙᵣ) can be calculated from the quantum yield (Φ) and the fluorescence lifetime (τ) using the following relationships:

Φ = kᵣ / (kᵣ + kₙᵣ)

τ = 1 / (kᵣ + kₙᵣ)

Therefore, kᵣ = Φ / τ and kₙᵣ = (1 - Φ) / τ.

A higher quantum yield, as seen in the BZN polymorph compared to the BZB polymorph, suggests that the radiative decay pathway is more favorable in the BZN structure, or that non-radiative decay pathways are less prevalent. researchgate.net The specific molecular arrangement in BZN likely reduces vibrational and other non-radiative energy loss channels that can quench fluorescence.

Solvatochromism and Environmental Effects on Photophysical Properties

Solvatochromism refers to the change in the color of a substance (and thus a shift in its absorption or emission spectra) when it is dissolved in different solvents. This phenomenon arises from the differential solvation of the ground and excited states of the molecule. Generally, quinoline-based compounds exhibit solvatochromic behavior due to changes in their dipole moments upon photoexcitation.

While specific solvatochromism studies on this compound were not found in the search results, the behavior of related quinoline derivatives provides a strong basis for expected properties. For many quinolines, an increase in solvent polarity leads to a bathochromic (red) shift in the emission spectrum. semanticscholar.orgbeilstein-journals.org This shift indicates that the excited state is more polar than the ground state and is therefore stabilized to a greater extent by polar solvent molecules. This stabilization lowers the energy of the excited state, resulting in a lower-energy (longer wavelength) emission. semanticscholar.org The interactions are often governed by solvent polarity and, in some cases, solvent acidity or hydrogen-bonding ability. semanticscholar.org

Role of Polymorphism in Modulating Photophysical Properties

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a key factor in controlling the properties of molecular materials. The case of Ethyl-2-(1-benzothiophene-2-yl)quinoline-4-carboxylate (BZQ) is a clear illustration of this principle. researchgate.net

The two identified polymorphs, BZB (blocks) and BZN (needles), have distinct molecular arrangements:

BZB: Features a slip-stacked column-like structure with extended π-stacking. chemrxiv.orgresearchgate.net

BZN: Adopts a zig-zag crystal packing with limited π–π overlap. chemrxiv.orgresearchgate.net

These structural differences lead to markedly different photophysical and even mechanical and electrical properties. researchgate.net The most significant photophysical distinction is in the luminescence efficiency, where the BZN form has double the quantum yield of the BZB form. researchgate.netchemrxiv.org This demonstrates that controlling the crystallization process to favor a specific polymorph can be a powerful strategy to tune the solid-state emission properties of functional organic materials. The study underscores the integral role of polymorphism in modulating the photophysical characteristics of molecular crystals. researchgate.net

Table 2: Influence of Polymorphism on Properties of BZQ

| Property | BZB Polymorph | BZN Polymorph |

|---|---|---|

| Crystal Habit | Blocks | Needles |

| Molecular Packing | Slip-stacked columns, extended π-stacking | Zig-zag packing, limited π-overlap |

| Photoluminescence Quantum Yield | Lower (X) | Higher (2X) |

Triplet State Emission Mechanisms and Ligand-Centered Character

In addition to fluorescence from the singlet excited state (S₁), organic molecules can also exhibit phosphorescence from the triplet excited state (T₁). This process involves an intersystem crossing (ISC) from the S₁ state to the T₁ state. Phosphorescence is a spin-forbidden transition, making it much slower than fluorescence, with lifetimes ranging from microseconds to seconds.

For many quinoline compounds, phosphorescence can be observed, particularly at low temperatures where non-radiative decay pathways are suppressed. The emission is typically of a π–π* character. researchgate.net In complexes or molecules with distinct subunits like this compound, the emission is often described as "ligand-centered," meaning the electronic transition is localized primarily on the conjugated organic framework rather than involving metal-to-ligand or ligand-to-metal charge transfer (which is not applicable here). The triplet state (T₁) is generated by promoting an electron to an antibonding orbital, resulting in two unpaired electrons with parallel spins. edinst.com The decay from T₁ back to the singlet ground state (S₀) releases a photon as phosphorescence. The efficiency of this process depends on the rate of intersystem crossing, which is often facilitated in molecules containing heteroatoms.

Applications in Functional Materials and Optoelectronics

Design and Performance in Light-Emitting Electrochemical Cells (LEECs)

The 2-(1-benzothiophen-2-yl)quinoline scaffold serves as a crucial component in the design of cationic iridium(III) complexes for use in light-emitting electrochemical cells (LEECs). researchgate.netacs.orgacs.org These devices, known for their simple single-layer structure and cost-effective manufacturing, are a key area of interest for solid-state lighting. researchgate.netbeilstein-journals.org

In a notable study, three new cationic cyclometalated iridium(III) complexes were synthesized using substituted benzo[b]thiophen-2-ylquinoline as the cyclometalating ligands. acs.orgacs.org To fine-tune the electronic properties of these complexes, the quinoline (B57606) part of the ligand was either left unsubstituted or modified with electron-withdrawing phenyl or trifluoromethyl (-CF3) groups. acs.orgacs.org These modifications were paired with a sterically demanding tert-butyl-substituted 2,2'-bipyridine (B1663995) as an ancillary ligand. acs.orgacs.org

A comprehensive investigation, including electrochemical and photophysical analyses supported by density functional theory calculations, provided a deep understanding of their electronic behavior. acs.orgacs.org The emission from all resulting complexes originates from ligand-centered triplet states, falling within the spectral range of 625 to 950 nm. acs.orgacs.org At room temperature (298 K), their excited-state lifetimes range from 2.10 to 6.32 microseconds. acs.orgacs.org

The specific substitutions on the quinoline ring had a significant impact on the emission characteristics. The unsubstituted complex exhibited the most blue-shifted emission in a polymeric matrix at 298 K, with a maximum wavelength (λmax) of 667 nm and a photoluminescence quantum yield (PLQY) of 0.25. acs.orgacs.org The complex with a phenyl substitution showed the highest PLQY, reaching up to 0.30 in a polymeric matrix. acs.orgacs.org Conversely, the CF3-substituted complex displayed the most red-shifted emission, peaking at approximately 720 nm, although with a lower PLQY of 0.10 in the same matrix. acs.orgacs.org

Crucially, when the unsubstituted and phenyl-substituted complexes were tested in single-layer, non-doped LEECs using a nozzle-printing fabrication technique, both devices demonstrated deep-red electroluminescence with an impressive external quantum efficiency (EQE) approaching 20%. researchgate.netacs.orgacs.org This high efficiency underscores the potential of these this compound-based iridium complexes as active materials for high-performance LEECs. acs.org

Potential as Active Components in Organic Light-Emitting Diodes (OLEDs)

The this compound framework is also a promising candidate for the development of active components in organic light-emitting diodes (OLEDs). acs.orgresearchgate.net OLEDs are a leading display technology, valued for their self-emissivity, high efficiency, and flexibility. mdpi.com The emitting layer is a critical component for achieving high device performance. mdpi.com

Research into cyclometalated iridium(III) complexes, which are benchmark emitters in phosphorescent OLEDs (PhOLEDs), has incorporated the this compound moiety. acs.orgresearchgate.net These complexes are favored due to the strong spin-orbit coupling induced by the iridium center, which allows for the efficient harvesting of both singlet and triplet excitons, theoretically enabling 100% internal quantum efficiency. acs.orgmdpi.com

A strategy to enhance the performance of deep-red emitting OLEDs involves engineering iridium(III) complexes to exhibit aggregation-induced phosphorescent enhancement (AIPE). acs.org This approach has been applied to complexes featuring phenyl and trifluoromethyl substituents on the quinoline ring of the benzo[b]thiophen-2-ylquinoline cyclometalating ligands. acs.org These modifications, combined with a sterically demanding ancillary ligand, have led to highly efficient deep-red emission, even in solution-processed OLED devices. acs.org

Furthermore, cyano-substituted bis((benzothiophen-2-yl)pyridine)(acetylacetonate) iridium complexes have been developed for efficient and stable deep-red OLEDs. researchgate.netmcut.edu.tw These complexes demonstrate the versatility of the benzothiophene-pyridine/quinoline structure in tuning the emission color and performance of OLEDs. researchgate.net The strategic placement of cyano groups on the ligand can modulate the electron distribution and coordination bond lengths within the iridium complex, thereby influencing the electroluminescent properties. researchgate.net

The exploration of these compounds as host materials in the emitting layer of PhOLEDs is also an active area of research. mdpi.com By dispersing a phosphorescent guest emitter within a host matrix of a this compound derivative, it is possible to mitigate issues like triplet-triplet annihilation and concentration quenching, which can otherwise limit device efficiency and lifetime. mdpi.com

Investigation of Semiconductor Behavior and Charge Transport Characteristics in Crystalline Forms

The crystalline forms of this compound derivatives exhibit fascinating semiconductor properties that are highly dependent on their molecular packing. A key example is ethyl-2-(1-benzothiophene-2-yl)quinoline-4-carboxylate (BZQ), which exists as two distinct polymorphs: block-shaped crystals (BZB) and needle-shaped crystals (BZN). nih.govresearchgate.net These polymorphs, while chemically identical, have different crystal structures, leading to vastly different electronic properties. nih.govresearchgate.net

The BZB crystals feature a slip-stacked column-like arrangement with extended π-stacking interactions. nih.govresearchgate.net This extended π-overlap facilitates electronic communication between adjacent molecules, resulting in semiconductor behavior. nih.govresearchgate.net In contrast, the BZN crystals adopt a zig-zag packing with limited π-overlap, which restricts intermolecular electronic communication and leads to insulating properties. nih.govresearchgate.net This stark difference highlights the critical role of polymorphism in dictating the electronic characteristics of organic molecular materials. nih.govresearchgate.net

The charge transport in these crystalline organic semiconductors is governed by the intermolecular charge hopping between adjacent π-conjugated molecules. acs.org The efficiency of this process is highly sensitive to the molecular geometry and the degree of intermolecular orbital overlap. acs.org Computational studies, often employing kinetic Monte Carlo simulations based on experimental X-ray crystal structures, are used to investigate and predict the charge transport properties of these materials. benoitlessard.ca Such simulations can help in establishing structure-property relationships that link the chemical nature of the molecules and their supramolecular arrangement to the bulk charge transport characteristics. benoitlessard.ca

The ability to tune the dimensionality of charge transport is another important aspect. By modifying the molecular structure, for instance, through the substitution of functional groups, it is possible to influence the crystal packing and, consequently, the preferred pathways for charge movement. benoitlessard.ca This can lead to materials with one-dimensional or two-dimensional charge transport, which is a crucial factor in the design of high-performance organic electronic devices. acs.orgbenoitlessard.ca

Waveguiding Properties of Crystalline Structures

The crystalline structures of this compound derivatives have also been shown to possess optical waveguiding properties. nih.govresearchgate.net Optical waveguides are structures that guide light from one point to another, and organic crystals are being actively explored for this purpose due to their potentially low optical losses and long-range ordered structures. researchgate.netnih.gov

In the case of ethyl-2-(1-benzothiophene-2-yl)quinoline-4-carboxylate (BZQ), the needle-shaped crystals (BZN) have been found to exhibit passive waveguiding. nih.govresearchgate.netresearchgate.net When these acicular crystals are excited with a laser, they can propagate the elastically scattered photons (of the same wavelength as the laser) as well as the inelastically scattered photons (of a different wavelength) generated by the crystal. nih.govresearchgate.net

Waveguiding can be categorized as either active or passive. d-nb.info Active waveguiding involves the absorption and subsequent emission of light by the material, while passive waveguiding is the propagation of light without any absorption. d-nb.info The experiments on BZN crystals, where they were excited by a 532 nm laser, confirmed the propagation of both green (elastically scattered) and orange (inelastically scattered) photons, demonstrating their passive waveguiding capabilities. nih.govresearchgate.net

The ability of these organic crystals to act as optical waveguides, especially when combined with mechanical flexibility, opens up possibilities for their use in advanced optoelectronic devices, such as flexible optical circuits and sensors. nih.govd-nb.info

Structure-Property Relationships for Tunable Optoelectronic Functionality

The research on this compound and its derivatives clearly demonstrates a strong correlation between their molecular structure, crystal packing, and their resulting optoelectronic properties. This understanding of structure-property relationships is fundamental to designing new materials with tailored functionalities. researchgate.netresearchgate.net

Polymorphism, as seen in ethyl-2-(1-benzothiophene-2-yl)quinoline-4-carboxylate (BZQ), provides an excellent platform for studying how different molecular arrangements influence observable properties. nih.govresearchgate.net The two polymorphs of BZQ, with their distinct semiconductor/insulator behavior and different photoluminescence quantum yields, exemplify how subtle changes in crystal packing can lead to significant differences in material function. nih.govresearchgate.net The block-shaped polymorph (BZB) with its slip-stacked structure is a semiconductor, while the needle-shaped polymorph (BZN) with its zig-zag packing is an insulator but a better light emitter, having twice the quantum yield of BZB. nih.govresearchgate.net

The ability to tune properties through chemical modification is another powerful tool. As discussed in the context of LEECs and OLEDs, the addition of different substituent groups (e.g., phenyl, -CF3, -CN) to the this compound core allows for the fine-tuning of emission wavelengths, quantum yields, and charge transport characteristics. acs.orgacs.orgresearchgate.net For instance, electron-withdrawing groups can lower the energy levels of the molecular orbitals, leading to red-shifted emissions. acs.org

In essence, the optoelectronic functionality of materials based on this compound can be systematically tuned through a combination of molecular design (covalent modifications) and crystal engineering (controlling the solid-state packing). This holistic approach is crucial for the development of next-generation organic electronic and photonic devices. researchgate.netresearchgate.net

Supramolecular Chemistry and Solid State Phenomena of 2 1 Benzothiophen 2 Yl Quinoline

Polymorphism and Crystal Engineering Studies

Polymorphism, the ability of a compound to crystallize in multiple different crystal structures, is a key focus in the crystal engineering of functional organic materials. The compound Ethyl-2-(1-benzothiophene-2-yl)quinoline-4-carboxylate (BZQ) has been shown to be dimorphic, existing in two distinct polymorphic forms with different crystal habits: one that forms block-shaped crystals (termed BZB) and another that forms needle-shaped crystals (termed BZN).

Analysis of Molecular Packing Motifs (e.g., Slip-Stacked, Zig-Zag, π-Stacking)

The two polymorphs of Ethyl-2-(1-benzothiophene-2-yl)quinoline-4-carboxylate (BZQ) are distinguished by their fundamentally different molecular packing motifs.

BZB (Block-shaped crystals): This polymorph exhibits a slip-stacked, column-like crystal structure. This arrangement is characterized by significant π-stacking interactions between adjacent molecules, which are extended along the crystallographic direction. This co-facial π-π overlap is a critical feature influencing its electronic properties.

BZN (Needle-shaped crystals): In contrast, the BZN polymorph adopts a zig-zag packing motif. In this arrangement, the π-overlap between the aromatic systems of neighboring molecules is very limited.

The difference in these packing strategies—one with extended π-stacking and one with minimal π-overlap—is the primary driver for the distinct macroscopic properties observed in the two polymorphs.

Table 8.2.1: Molecular Packing Motifs in BZQ Polymorphs

| Polymorph | Crystal Habit | Molecular Packing Motif | Key Feature |

|---|---|---|---|

| BZB | Block | Slip-stacked columns | Extended π-stacking |

Role of Intermolecular Interactions in Crystal Stability and Functionality

The stability and properties of molecular crystals are governed by a network of non-covalent intermolecular interactions. In the case of the polymorphs of Ethyl-2-(1-benzothiophene-2-yl)quinoline-4-carboxylate (BZQ), the specific nature and geometry of these interactions dictate the resulting crystal packing and, consequently, the material's function.

Correlation between Microstructure and Macroscopic Functional Properties (Mechanical, Optical, Electrical)

A direct correlation exists between the microstructure of the BZQ polymorphs and their observable macroscopic properties. The different molecular packing arrangements result in distinct mechanical, optical, and electrical behaviors, highlighting the profound impact of polymorphism.

Mechanical Properties: Nanoindentation studies have revealed that the two polymorphs possess different mechanical properties. The BZB crystals, with their slip-stacked structure, are considerably softer than the BZN crystals. This difference is attributed to the distinct ways each crystal form can relieve the strain generated during indentation, a direct consequence of their unique molecular arrangements.

Optical and Photophysical Properties: Both polymorphs are blue-emissive. However, their photoluminescence properties differ significantly. The BZN form (needles) has a quantum yield that is twice as high as the BZB form (blocks). Furthermore, the needle-like crystals of BZN have been shown to function as passive optical waveguides, capable of propagating light along their length.

Electrical Properties: The most striking difference is in their electrical conductivity.

BZB: The extended π-stacking in the BZB polymorph facilitates charge transport, causing these crystals to behave as semiconductors.

BZN: The zig-zag packing and limited π-overlap in the BZN polymorph inhibit charge transport, rendering these crystals as insulators.

This discovery of a material that can be either a semiconductor or an insulator simply by changing its crystal form is a relatively rare and significant finding. It underscores the critical role that crystal engineering and an understanding of supramolecular interactions play in developing functional organic materials.

Table 8.4.1: Structure-Property Correlation in BZQ Polymorphs

| Property | BZB Polymorph (Slip-Stacked) | BZN Polymorph (Zig-Zag) |

|---|---|---|

| Mechanical | Softer | Harder |

| Optical | Blue-emissive | Blue-emissive, higher quantum yield, optical waveguiding |

| Electrical | Semiconductor | Insulator |

Advanced Sensing Applications: Chemosensors

Design Principles for Benzothiophene-Quinoline Based Fluorescent Chemosensors

The design of fluorescent chemosensors based on the benzothiophene-quinoline framework often employs a donor-π-acceptor (D-π-A) architecture. jlu.edu.cn In a notable example, a novel fluorescent chemosensor, designated as BQL, was synthesized. jlu.edu.cnresearchgate.net This molecule incorporates a benzothiazole (B30560) group, which serves as both a fluorophore and an electron-donating moiety. jlu.edu.cn The quinoline (B57606) derivative cation, on the other hand, functions as the electron-withdrawing group and, crucially, as a specific targeting group for mitochondria. jlu.edu.cn

To enhance the conjugated system, a benzene (B151609) ring is strategically placed between the donor and acceptor groups. jlu.edu.cn This D-π-A structure is fundamental to the chemosensor's ability to respond to changes in the surrounding medium's viscosity. jlu.edu.cn The design also results in a large Stokes shift, which is advantageous as it minimizes interference from autofluorescence in biological imaging applications. nih.gov

Sensing Mechanisms (e.g., TICT Principle for Viscosity Sensing)

The primary mechanism underpinning the viscosity sensing capability of these benzothiophene-quinoline based chemosensors is the Twisted Intramolecular Charge Transfer (TICT) principle. jlu.edu.cnnih.gov In environments with low viscosity, a molecular rotor within the chemosensor can rotate freely relative to the rest of the molecule. jlu.edu.cn This rotation facilitates a non-radiative relaxation process, leading to significant quenching of the fluorescence signal. jlu.edu.cn

Conversely, in a highly viscous medium, the intramolecular rotation of the molecular rotor is restricted. jlu.edu.cn This inhibition of non-radiative decay pathways forces the excited state to relax through radiative channels, resulting in a pronounced enhancement of the fluorescence intensity. jlu.edu.cn This direct correlation between viscosity and fluorescence intensity allows for the sensitive detection of changes in the microenvironment's viscosity. jlu.edu.cn The enhancement of the quinoid character of the π-system can effectively suppress the TICT emission, leading to a more planar intramolecular charge transfer (ICT) state with increased emission intensity. acs.org

Selectivity and Sensitivity for Analyte Detection

A critical attribute of any chemosensor is its selectivity for the target analyte, ensuring that its response is not confounded by other species present in the complex biological matrix. The benzothiophene-quinoline based chemosensor BQL has demonstrated exceptional specificity for viscosity. nih.govjlu.edu.cn

Experimental studies have shown that the fluorescence response of BQL is largely unaffected by changes in pH or polarity. jlu.edu.cnnih.gov Furthermore, its response to a wide array of common cellular analytes is negligible. jlu.edu.cn This high degree of selectivity is attributed to the specific design of the BQL molecule, which lacks reactive sites for these potential interfering species. jlu.edu.cn The chemosensor's sensitivity is also noteworthy, as it can detect subtle variations in mitochondrial viscosity, providing a powerful tool for studying cellular processes. jlu.edu.cn

Table 1: Interference Study of Chemosensor BQL

| Interfering Species | Concentration | Fluorescence Response |

| Ca²⁺ | 50 µM | Negligible |

| Cu²⁺ | 50 µM | Negligible |

| Fe²⁺ | 50 µM | Negligible |

| Fe³⁺ | 50 µM | Negligible |

| K⁺ | 50 µM | Negligible |

| Mg²⁺ | 50 µM | Negligible |

| Mn²⁺ | 50 µM | Negligible |

| Na⁺ | 50 µM | Negligible |

| Pb²⁺ | 50 µM | Negligible |

| Zn²⁺ | 50 µM | Negligible |

| Cysteine (Cys) | 50 µM | Negligible |

| Glutathione (GSH) | 50 µM | Negligible |

This table is based on findings indicating negligible interference from common cellular species at high concentrations. jlu.edu.cn

Application in Mitochondrial Viscosity Monitoring and Cellular Imaging as a Research Tool

Mitochondria, the powerhouses of the cell, are involved in numerous critical biological processes. nih.gov Variations in mitochondrial viscosity can signify dysfunction and are associated with various diseases. jlu.edu.cnnih.gov Therefore, the ability to accurately monitor these changes in real-time within living cells is of significant research interest.

The benzothiophene-quinoline chemosensor BQL has been successfully utilized for this purpose. jlu.edu.cnnih.gov Its mitochondria-targeting quinoline group ensures its accumulation within these organelles. jlu.edu.cnjlu.edu.cn Researchers have used BQL to monitor changes in mitochondrial viscosity induced by ion carriers and to observe viscosity dynamics in real-time during mitophagy, the process of selective removal of damaged mitochondria. jlu.edu.cnnih.gov With good spatiotemporal resolution and low cytotoxicity, BQL serves as an excellent research tool for analyzing viscosity changes in living cells, offering new avenues for investigating mitochondria-related physiological and pathological events. jlu.edu.cnjlu.edu.cn

Future Research Directions and Emerging Opportunities in 2 1 Benzothiophen 2 Yl Quinoline Chemistry

Development of Novel Synthetic Strategies for Enhanced Efficiency and Structural Diversity

The synthesis of 2-(1-Benzothiophen-2-yl)quinoline and its derivatives is pivotal for exploring their properties and applications. While classical methods exist, future research is geared towards developing more efficient, atom-economical, and environmentally benign synthetic routes that also allow for greater structural diversification.

Palladium-catalyzed cross-coupling reactions are a cornerstone in the synthesis of biaryl compounds and offer a versatile platform for creating the this compound scaffold. researchgate.netresearchgate.netrsc.org Future efforts will likely focus on optimizing these reactions through the development of more active and stable catalyst systems, potentially enabling lower catalyst loadings and milder reaction conditions. One-pot methodologies, where multiple reaction steps are carried out in a single reaction vessel, are particularly attractive for their efficiency. rsc.orgorganic-chemistry.org The development of one-pot syntheses for 2-arylquinolines from readily available starting materials like 2-vinylanilines and benzyl (B1604629) halides, catalyzed by in situ generated acids, presents a promising avenue for the streamlined production of these compounds. organic-chemistry.org

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds. nih.govlew.roresearchgate.netrsc.org The application of microwave irradiation to the synthesis of benzothiophene-quinoline derivatives can significantly reduce reaction times and improve energy efficiency compared to conventional heating methods. lew.roresearchgate.netrsc.org For instance, microwave-assisted Thorpe-Ziegler type heterocyclization has been successfully employed for the synthesis of benzothiophene-fused naphthyridines. researchgate.net

The exploration of novel multicomponent reactions (MCRs) also holds significant promise for generating libraries of structurally diverse this compound derivatives. MCRs allow for the formation of complex molecules from three or more starting materials in a single step, offering high atom economy and synthetic efficiency. lew.ro Future research in this area could lead to the discovery of new MCRs for the direct synthesis of functionalized 2-(1-Benzothiophen-2-yl)quinolines.

| Synthetic Strategy | Key Advantages | Potential for this compound |

| Palladium-Catalyzed Cross-Coupling | High efficiency, functional group tolerance | Optimization of catalysts for milder conditions |

| One-Pot Synthesis | Step and time-saving, reduced waste | Streamlined production from simple precursors |

| Microwave-Assisted Synthesis | Rapid reaction rates, higher yields | Greener and more efficient synthetic routes |

| Multicomponent Reactions | High atom economy, structural diversity | Rapid generation of derivative libraries |

Advanced Computational Modeling for Predictive Design of Functional Materials

Computational modeling, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), has become an indispensable tool for understanding the electronic structure and photophysical properties of organic molecules. nih.govnih.govarabjchem.org For this compound and its derivatives, these methods can predict key parameters such as HOMO/LUMO energy levels, band gaps, and absorption/emission spectra, which are crucial for their application in functional materials. nih.govnih.govresearchgate.net

Future research will increasingly rely on advanced computational models to guide the rational design of new materials with tailored properties. By systematically modifying the structure of this compound in silico—for example, by introducing electron-donating or electron-withdrawing groups at different positions—researchers can predict the impact of these modifications on the molecule's electronic and optical properties. nih.govnih.gov This predictive power can significantly accelerate the discovery of new materials for specific applications, reducing the need for extensive and time-consuming experimental synthesis and characterization.

For instance, TD-DFT calculations can be employed to simulate the absorption and emission spectra of novel this compound derivatives, providing insights into their potential as fluorophores or phosphors. researchgate.netresearchgate.net Moreover, computational studies can elucidate the nature of excited states and predict the rates of radiative and non-radiative decay, which are critical for the design of efficient light-emitting materials. rsc.org The combination of experimental work with robust theoretical models will be key to unlocking the full potential of this class of compounds.

| Computational Method | Predicted Properties | Relevance to this compound |

| DFT | HOMO/LUMO energies, band gap, molecular geometry | Understanding electronic structure and stability |

| TD-DFT | Absorption and emission spectra, excited state properties | Predicting photophysical properties for optoelectronics |

| Frontier Molecular Orbital (FMO) Analysis | Chemical reactivity, kinetic stability | Guiding synthetic modifications |

| Molecular Electrostatic Potential (MEP) | Electrophilic and nucleophilic attack sites | Predicting intermolecular interactions |

Rational Design of Next-Generation Optoelectronic Devices

The unique photophysical properties of this compound and its derivatives make them highly promising candidates for applications in optoelectronic devices, particularly organic light-emitting diodes (OLEDs). nih.govmdpi.comrsc.orgmdpi.com The rigid and planar structure of the benzothiophene-quinoline core facilitates strong π-π stacking interactions, which can enhance charge transport properties.

Future research will focus on the rational design of novel this compound-based materials for use as emitters, hosts, or charge-transporting layers in OLEDs. By strategically functionalizing the core structure, it is possible to tune the emission color, improve quantum efficiency, and enhance device stability. For example, the introduction of substituents can alter the HOMO and LUMO energy levels, allowing for better energy level alignment with other materials in the OLED stack and facilitating efficient charge injection and transport.

A significant area of interest is the development of bipolar host materials that can efficiently transport both electrons and holes, leading to a balanced charge distribution within the emissive layer and reducing efficiency roll-off at high brightness. rsc.orgmdpi.com The this compound scaffold, with its inherent electron-deficient quinoline (B57606) and electron-rich benzothiophene (B83047) moieties, provides a good starting point for the design of such bipolar materials.

Furthermore, the polymorphism observed in derivatives like ethyl this compound-4-carboxylate (BZQ) highlights the importance of controlling the solid-state packing of these materials. researchgate.netresearchgate.netchemrxiv.org Different polymorphs can exhibit distinct photophysical and charge-transporting properties, with some forms showing semiconductor behavior while others are insulating. researchgate.netresearchgate.net Understanding and controlling this polymorphism is crucial for fabricating reproducible and high-performance optoelectronic devices.

Exploration of New Sensing Modalities and Biological Probe Applications